REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]([C:5]([O:6][CH3:7])=[O:8])[C:9]([CH3:10])([c:11]1[o:12][c:13]([CH3:16])[cH:14][cH:15]1)[CH3:17])=[O:18].[CH3:22][S:23]([CH3:24])=[O:25].[Cl-:19].[Li+:20].[OH2:21]>>[CH3:1][O:2][C:3]([CH2:4][C:9]([CH3:10])([c:11]1[o:12][c:13]([CH3:16])[cH:14][cH:15]1)[CH3:17])=[O:18]
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Name
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COC(=O)C(C(=O)OC)C(C)(C)c1ccc(C)o1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C(=O)OC)C(C)(C)c1ccc(C)o1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COC(=O)CC(C)(C)c1ccc(C)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |